4-[[4-Oxo-2-thioxo-3-[3-(trifluoromethyl)benzyl]thiazolidin-5-ylidene]methyl]benzoic Acid, also known as CY-09, is a complex organic compound notable for its unique thiazolidinone structure and potential biological activities. Its molecular formula is CHFN OS, with a molecular weight of approximately 423.43 g/mol. The compound features a trifluoromethyl group, which is known to enhance lipophilicity and potentially improve biological interactions. Although specific research articles on this compound are scarce, it has been identified as a selective inhibitor of the NOD-like receptor protein 3 inflammasome, indicating its relevance in medicinal chemistry and potential therapeutic applications .
Information regarding 4-[[4-Oxo-2-thioxo-3-[3-(trifluoromethyl)benzyl]thiazolidin-5-ylidene]methyl]benzoic Acid can be primarily found in chemical databases such as PubChem and various chemical supplier websites. These sources provide insights into its structural characteristics, properties, and availability for purchase .
This compound falls under the category of thiazolidinones, which are known for their diverse biological activities, including antimicrobial and antidiabetic effects. The presence of the trifluoromethyl group further classifies it as a fluorinated organic compound, which often exhibits enhanced biological activity compared to non-fluorinated analogs .
The synthesis of 4-[[4-Oxo-2-thioxo-3-[3-(trifluoromethyl)benzyl]thiazolidin-5-ylidene]methyl]benzoic Acid involves several multi-step organic reactions:
The synthetic route includes oxidation and reduction steps to modify functional groups, allowing for the exploration of different derivatives with potentially varied biological activities.
The molecular structure of 4-[[4-Oxo-2-thioxo-3-[3-(trifluoromethyl)benzyl]thiazolidin-5-ylidene]methyl]benzoic Acid can be described as follows:
4-[[4-Oxo-2-thioxo-3-[3-(trifluoromethyl)benzyl]thiazolidin-5-ylidene]methyl]benzoic Acid undergoes various chemical reactions:
Common reagents used in these reactions include:
The major products formed from these reactions include various derivatives with modified functional groups.
The mechanism of action for 4-[[4-Oxo-2-thioxo-3-[3-(trifluoromethyl)benzyl]thiazolidin-5-ylidene]methyl]benzoic Acid primarily involves its role as an inhibitor of the NOD-like receptor protein 3 inflammasome:
In vitro studies have demonstrated that 4-[[4-Oxo-2-thioxo-3-[3-(trifluoromethyl)benzyl]thiazolidin-5-ylidene]methyl]benzoic Acid effectively inhibits NLRP3 inflammasome activation in macrophages, suggesting potential therapeutic applications in inflammatory diseases .
The physical properties of 4-[[4-Oxo-2-thioxo-3-[3-(trifluoromethyl)benzyl]thiazolidin-5-ylidene]methyl]benzoic Acid include:
Key chemical properties include:
The potential applications of 4-[[4-Oxo-2-thioxo-3-[3-(trifluoromethyl)benzyl]thiazolidin-5-ylidene]methyl]benzoic Acid are primarily in medicinal chemistry:
Additionally, ongoing research into its mechanism of action suggests further applications in treating inflammatory diseases through inhibition of the NOD-like receptor protein 3 inflammasome .
The thiazolidin-4-one core represents a privileged scaffold in medicinal chemistry due to its versatile synthetic accessibility and capacity for structural diversification. This five-membered heterocycle features nitrogen at position 1, sulfur at position 3, and a carbonyl group at position 4, creating distinct electrophilic regions that facilitate interactions with biological targets [1] [4]. The exocyclic double bond at C5 (characteristic of 5-arylidene derivatives) enables planarity and conjugation, enhancing binding affinity through π-π stacking interactions with protein residues [1]. These structural attributes allow thiazolidin-4-ones to participate in diverse biochemical pathways, contributing to their broad pharmacological profiles spanning anticancer, antimicrobial, anti-inflammatory, and immunomodulatory activities [3] [4].
Synthetic versatility constitutes another critical advantage. The Knoevenagel condensation between thiazolidin-4-one cores and aldehydes/ketones efficiently generates 5-arylidene derivatives under mild conditions, often yielding thermodynamically stable Z-isomers [1]. Modifications at N3 (e.g., benzylation), C2 (e.g., thioxo or imino groups), and C5 (arylidene substituents) enable precise tuning of electronic properties and steric bulk [4] [6]. This adaptability facilitates rational drug design, exemplified by FDA-approved thiazolidinone-containing drugs like the antidiabetic agent Pioglitazone and the sphingosine-1-phosphate receptor modulator Ponesimod [6].
Table 1: Key Structural Modifications and Biological Implications in Thiazolidin-4-one Derivatives
Position | Common Substituents | Biological Consequences |
---|---|---|
N3 | Benzyl, alkyl, acyl | Enhanced target selectivity; modulation of cell permeability |
C2 | Thioxo, imino, oxo | Varied hydrogen bonding capacity; altered chelation potential |
C5 | Arylidene groups | Extended conjugation for protein binding; improved pharmacokinetics |
C5 Exocyclic | Electron-withdrawing/-donating groups | Tuned electronic effects influencing redox activity and target engagement |
The trifluoromethyl benzyl group at N3 of the thiazolidin-4-one scaffold profoundly influences the compound's physicochemical and pharmacological behavior. This moiety significantly enhances lipophilicity, reflected in increased log P values, thereby improving membrane permeability and cellular uptake [3] [6]. The trifluoromethyl (CF₃) group acts as a bioisostere that mimics methyl groups while conferring distinct advantages: (1) enhanced metabolic stability due to the strength of the C-F bond, resisting oxidative degradation; (2) increased electronegativity, creating a dipole moment that strengthens hydrogen bonding and dipole-dipole interactions with target proteins; and (3) reduced basicity of proximal nitrogen, potentially minimizing off-target effects [3] [6].
Positional isomerism of the trifluoromethyl group on the benzyl ring (ortho, meta, para) further modulates bioactivity. Meta-substitution, as present in 4-[[4-Oxo-2-thioxo-3-[3-(trifluoromethyl)benzyl]thiazolidin-5-ylidene]methyl]benzoic acid, optimally balances steric accessibility and electronic effects. This configuration enhances interactions with hydrophobic enzyme pockets while maintaining the planarity needed for π-stacking with aromatic residues in target proteins [5] [6]. In anticancer applications, derivatives bearing 3-(trifluoromethyl)benzyl groups demonstrate improved potency against triple-negative breast cancer (TNBC) cell lines by inducing G1/S cell cycle arrest and activating intrinsic apoptosis pathways [6] [9].
Table 2: Impact of Trifluoromethyl Position on Pharmacological Parameters
CF₃ Position | Relative Lipophilicity (log P) | Metabolic Stability (t½) | Anticancer Potency (IC₅₀ Range) |
---|---|---|---|
Ortho | Highest | Moderate | Moderate (15-30 μM) |
Meta | High | High | High (0.3-5 μM) |
Para | Moderate | High | Variable (5-20 μM) |
Thiazolidin-4-one derivatives exhibit target-specific structural requirements across therapeutic areas. In oncology, 5-arylidene-2-thioxothiazolidin-4-ones (rhodanines) demonstrate potent activity against diverse cancer cell lines. Their mechanism frequently involves:
Immunomodulatory applications reveal distinct pharmacophore preferences. The compound 4-[[4-Oxo-2-thioxo-3-[3-(trifluoromethyl)benzyl]thiazolidin-5-ylidene]methyl]benzoic acid (designated CY-09) exemplifies a rationally designed immunomodulator. Its 5-(4-carboxybenzylidene) group enables direct binding to the NACHT domain of NLRP3, inhibiting ATPase activity and subsequent inflammasome assembly [5] [8]. Unlike anticancer derivatives requiring extended conjugation for DNA intercalation, CY-09's meta-trifluoromethyl benzyl group optimizes steric complementarity with the NLRP3 nucleotide-binding pocket, demonstrating specificity absent in simpler thiazolidinones [5] [8].
Comparative analysis reveals that while both applications benefit from the 5-arylidene motif, optimal anticancer activity requires electron-donating groups (e.g., 4-OH, 4-NMe₂) on the C5 aryl ring to facilitate redox cycling or DNA intercalation. Conversely, NLRP3 inhibition necessitates electron-withdrawing carboxylic acids at C5's para position for targeted hydrogen bonding with Asn779 and Arg578 residues [5] [8]. These subtle structural distinctions highlight the scaffold's adaptability to divergent therapeutic objectives through rational substitution patterns.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1